molecular formula C12H16N2O2 B1478517 3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one CAS No. 2091104-39-9

3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one

Cat. No.: B1478517
CAS No.: 2091104-39-9
M. Wt: 220.27 g/mol
InChI Key: JDGGUYIROFIRGY-UHFFFAOYSA-N
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Description

3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Cellular Effects

The effects of 3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have been reported to affect antiviral activity, anti-inflammatory responses, and anticancer mechanisms . These effects are mediated through interactions with specific cellular receptors and enzymes, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new therapeutic derivatives . The exact molecular interactions of this compound are still being studied, but it is believed to exert its effects through similar mechanisms as other indole derivatives.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Indole derivatives have been shown to maintain their biological activity over extended periods, but specific data on the temporal effects of this compound are limited

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Indole derivatives have been tested at various dosages to determine their therapeutic and toxic effects For example, certain indole compounds have shown significant biological activity at specific doses, while higher doses may lead to adverse effects

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that influence its localization and accumulation. Understanding the transport mechanisms of this compound is essential for determining its therapeutic potential and efficacy.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name

3-amino-1-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-6-4-12(16)14-7-5-10-9(8-15)2-1-3-11(10)14/h1-3,15H,4-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGGUYIROFIRGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC(=C21)CO)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.